molecular formula C12H11ClN2O B2822038 2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one CAS No. 1249612-44-9

2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one

Cat. No.: B2822038
CAS No.: 1249612-44-9
M. Wt: 234.68
InChI Key: ZHJFENNMPNDNBM-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and a chlorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cyclopentanone derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is unique due to its fused ring system and the presence of a chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and androgen receptor antagonism. This article aims to provide a comprehensive overview of its biological activities based on available literature and research findings.

  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol
  • InChIKey : ZHJFENNMPNDNBM-UHFFFAOYSA-N
  • SMILES : C1CC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C1

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as an androgen receptor (AR) antagonist. This compound represents a new scaffold for developing therapeutics targeting prostate cancer (PCa).

Research indicates that compounds derived from this scaffold can effectively inhibit androgen receptor signaling pathways. This is particularly relevant in the treatment of prostate cancer where AR antagonism is crucial for therapeutic efficacy. The compound has shown promising results in overcoming resistance associated with traditional AR antagonists by targeting non-ligand binding sites on the receptor .

Study 1: Androgen Receptor Antagonism

A study published in PubMed highlighted the synthesis and biological evaluation of various compounds related to this scaffold. Notably, compounds derived from this structure exhibited potent AR antagonistic activities with IC50 values reaching as low as 69 nM. These compounds also demonstrated effective tumor growth inhibition in LNCaP xenograft models when administered orally .

Study 2: Structural Activity Relationship (SAR)

Further investigations into the structural activity relationship (SAR) of related compounds have provided insights into how modifications to the cyclopenta[c]pyrazole structure influence biological activity. The presence of the 3-chlorophenyl group appears to enhance binding affinity and specificity towards the AR compared to other substituents .

CompoundIC50 (nM)Mechanism
2f69AR Antagonism
2kTBDAR Antagonism
4cTBDTumor Growth Inhibition

Safety and Toxicology

The safety profile of this compound has not been extensively documented in available literature. However, general safety data indicate potential hazards such as irritation and toxicity upon exposure. Precautionary measures should be taken when handling this compound in laboratory settings .

Properties

IUPAC Name

2-(3-chlorophenyl)-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-8-3-1-4-9(7-8)15-12(16)10-5-2-6-11(10)14-15/h1,3-4,7,10H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJFENNMPNDNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249612-44-9
Record name 2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one
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